molecular formula C16H24BNO4 B1398750 5-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester CAS No. 1105663-72-6

5-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester

Cat. No.: B1398750
CAS No.: 1105663-72-6
M. Wt: 305.2 g/mol
InChI Key: TVOIPFGFVZUZSY-UHFFFAOYSA-N
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Description

5-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester: is a chemical compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a pyridine ring substituted with an oxan-4-yloxy group and a dioxaborolan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Oxan-4-yloxy Group: This step involves the substitution of a hydrogen atom on the pyridine ring with an oxan-4-yloxy group. This can be achieved using oxan-4-yl halides under basic conditions.

    Attachment of the Dioxaborolan-2-yl Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester involves its interaction with specific molecular targets. The oxan-4-yloxy group and the dioxaborolan-2-yl group can form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound can also participate in electron transfer reactions, influencing redox processes within cells .

Comparison with Similar Compounds

Uniqueness: The presence of both the oxan-4-yloxy group and the dioxaborolan-2-yl group in 5-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester makes it unique.

Properties

IUPAC Name

3-(oxan-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-14(11-18-10-12)20-13-5-7-19-8-6-13/h9-11,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOIPFGFVZUZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726090
Record name 3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105663-72-6
Record name 3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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